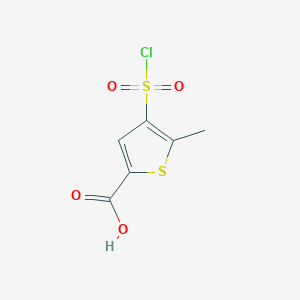

4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid

描述

4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid is a substituted thiophene derivative characterized by a chlorosulfonyl (-SO₂Cl) group at the 4-position, a methyl (-CH₃) group at the 5-position, and a carboxylic acid (-COOH) group at the 2-position of the thiophene ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its reactive sulfonyl chloride moiety, which enables diverse derivatization for drug discovery .

For example, radical bromination using NBS/AIBN followed by oxidation with NMO/DMSO has been reported for synthesizing aldehyde intermediates from similar thiophene esters .

Applications: The chlorosulfonyl group facilitates nucleophilic substitution reactions, making it a versatile intermediate for synthesizing sulfonamides or sulfonate esters, which are common in bioactive molecules .

属性

IUPAC Name |

4-chlorosulfonyl-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIRUVOQVJXGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Organic Synthesis

4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid serves as a versatile intermediate in the synthesis of various organosulfur compounds. Its chlorosulfonyl group enhances its reactivity, allowing for the formation of sulfonamide and sulfonate derivatives, which are valuable in organic chemistry.

Pharmaceuticals

This compound is being explored as a precursor for developing drugs that incorporate sulfonamide or sulfonate functional groups. Sulfonamides are well-known for their antibacterial properties, and derivatives synthesized from this compound may exhibit similar or enhanced biological activities.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties. The unique structural features of thiophene derivatives allow for the tuning of material properties, making them suitable for applications in electronics and photonics.

The biological activity of this compound is primarily attributed to its chlorosulfonyl group, which can react with nucleophiles to form covalent bonds with biomolecules. This reactivity is exploited in various biological studies:

- Antimicrobial Activity : Research indicates that sulfonamide functionalities often exhibit antimicrobial properties. Compounds derived from this acid have shown effectiveness against Gram-positive bacteria.

- Potential Anticancer Activity : Emerging studies suggest that organosulfur compounds may possess anticancer properties. The ability of derivatives to form reactive intermediates could be leveraged to target cancer cells selectively.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the synthesis of sulfonamide derivatives from this compound, demonstrating significant antimicrobial activity against Gram-positive bacteria. |

| Study B (2024) | Explored the anti-inflammatory effects of related thiophene compounds, suggesting potential pathways for therapeutic application in chronic inflammatory diseases. |

| Study C (2023) | Analyzed the cytotoxic effects of synthesized derivatives on various cancer cell lines, indicating promising results for further development as anticancer agents. |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves chlorosulfonation using chlorosulfonic acid under controlled conditions to ensure selectivity. In industrial settings, optimizing reaction parameters can enhance yield and purity, making it a viable candidate for large-scale production.

Synthetic Methodology

- Chlorosulfonation : The compound is synthesized through the chlorosulfonation process involving chlorosulfonic acid.

- Optimization : Reaction conditions such as temperature and concentration are optimized to maximize yield.

- Purification : The final product is purified through crystallization or distillation techniques.

作用机制

The mechanism by which 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the 4- and 5-Positions

4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid

- Molecular Formula : C₅H₂BrClO₄S₂

- Key Features : Bromine replaces the methyl group at position 3.

- Impact: The bromine atom increases molecular weight (310.5 g/mol vs. 254.7 g/mol for the parent compound) and may alter reactivity, favoring electrophilic substitution at the 4-position.

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

- Molecular Formula : C₇H₇ClO₄S₂

- Key Features : The carboxylic acid is esterified to a methyl group.

- Impact : The ester derivative (MW: 254.71 g/mol) exhibits reduced acidity compared to the free acid, enhancing solubility in organic solvents like chloroform and DMSO. This modification is useful for protecting the carboxylic acid during synthetic steps .

5-Chloro-4-nitrothiophene-2-carboxylic acid

- Molecular Formula: C₅H₂ClNO₄S

- Key Features: Nitro (-NO₂) replaces chlorosulfonyl at position 4, and chlorine replaces methyl at position 5.

- Impact : The nitro group is a strong electron-withdrawing substituent, increasing electrophilicity at the 4-position. This compound (CAS: 187949-86-6) may exhibit distinct reactivity in aromatic substitution reactions compared to the parent compound .

Complex Substituent Modifications

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

- Molecular Formula : C₁₀H₁₂ClO₄S₃

- Key Features : Isopropylsulfonyl (-SO₂C₃H₇) replaces chlorosulfonyl, and methylthio (-SCH₃) replaces methyl.

- The methylthio group enhances lipophilicity, which may improve membrane permeability in drug candidates .

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid

- Molecular Formula: C₁₃H₈ClNO₂S₂

- Key Features: A 4-chlorophenyl group at position 3, cyano (-CN) at 4, and methylthio (-SCH₃) at 5.

- Impact: The aromatic chlorophenyl and cyano groups introduce π-π stacking and dipole interactions, making this compound (CAS: 116525-66-7) suitable for targeting hydrophobic pockets in enzymes or receptors .

Functional Group Replacements

5-Chlorothiophene-2-carboxylic acid

- Molecular Formula : C₅H₃ClO₂S

- Key Features : Chlorine replaces both the methyl and chlorosulfonyl groups.

- Impact : Simpler structure (MW: 176.6 g/mol) with reduced steric and electronic effects. This compound (CAS: 527-72-0) serves as a precursor for synthesizing more complex derivatives .

5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

- Molecular Formula: C₁₀H₁₁ClNO₅S₂

- Key Features : Morpholine sulfonyl replaces chlorosulfonyl at position 3.

Data Table: Comparative Analysis of Key Compounds

生物活性

4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiophene ring, a chlorosulfonyl group, and a carboxylic acid functional group. Its molecular formula is C₆H₅ClO₄S₂, with a molecular weight of approximately 240.68 g/mol. This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its reactivity and potential applications. The presence of the chlorosulfonyl group enhances its electrophilic characteristics, allowing it to interact with nucleophiles such as amino acids and proteins. This interaction may influence biological activity, although detailed mechanisms remain to be elucidated.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClO₄S₂ |

| Molecular Weight | 240.68 g/mol |

| Functional Groups | Chlorosulfonyl, Carboxylic Acid |

| Chemical Class | Thiophene Derivative |

Biological Activity

Research on the biological activity of this compound is still emerging. Current findings suggest potential applications in the following areas:

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have been investigated for their biological activities:

- Interaction Studies : Research indicates that compounds with similar structural features can interact with various biological targets, influencing pathways related to inflammation and cell signaling.

- Comparative Analysis : Similar compounds have been shown to exhibit varying degrees of biological activity based on their functional groups. For instance, compounds with halogen substitutions can alter the reactivity and biological interactions significantly.

- Synthetic Pathways : The synthesis of this compound typically involves reactions that may yield derivatives with enhanced biological properties.

Future Directions

Further research is necessary to fully understand the biological implications of this compound:

- Mechanistic Studies : Detailed studies focusing on the mechanism of action at the molecular level will be crucial for determining its therapeutic potential.

- In Vivo Studies : Animal models should be employed to assess the pharmacokinetics and pharmacodynamics of this compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity could lead to the development of more potent derivatives.

准备方法

Chlorosulfonation of Methyl 4-Methylthiophene-2-Carboxylate

- Reagents: Chlorosulfonic acid (ClSO3H) is the chlorosulfonating agent.

- Conditions: Controlled temperature (often 0–30 °C) to avoid overreaction or ring degradation.

- Mechanism: Electrophilic aromatic substitution where the thiophene ring is activated by the methyl and carboxylate substituents directing chlorosulfonyl group introduction at the 5-position.

- Outcome: Formation of methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate, which can be hydrolyzed to the free acid.

This method is commonly used in laboratory and industrial settings due to its efficiency and selectivity. The product is purified by crystallization or distillation to achieve high purity and yield.

Industrial-Scale Preparation Considerations

Industrial production utilizes large-scale chlorosulfonation reactors with optimized parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0–30 °C | Prevents side reactions |

| Chlorosulfonic Acid | Stoichiometric excess | Ensures complete substitution |

| Reaction Time | Several hours | Optimized for maximum yield |

| Purification | Crystallization or distillation | Removes unreacted reagents and byproducts |

Such control ensures product purity and scalability.

Related Synthetic Routes for Thiophene Carboxylic Acids

Understanding preparation of 5-chlorothiophene-2-carboxylic acid is valuable as it shares the thiophene core and halogenation steps relevant to the target compound.

One-Pot Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

- Starting Material: 2-thiophenecarboxaldehyde.

- Step 1: Chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde.

- Step 2: Reaction of intermediate with sodium hydroxide solution at low temperature (-5 to 0 °C).

- Step 3: Introduction of chlorine gas under controlled temperature (15–30 °C) to complete oxidation.

- Step 4: Quenching with sodium sulfite, extraction with organic solvents (e.g., dichloromethane), acidification with hydrochloric acid, filtration, and recrystallization.

This method achieves high purity (up to 98.8%) and yield, suitable for scale-up.

Reaction Conditions Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorination | Chlorine gas, 2-thiophenecarboxaldehyde, 0–30 °C | Introduce chlorine at 5-position |

| Alkali Treatment | Sodium hydroxide solution, -5 to 0 °C | Hydrolysis and intermediate formation |

| Chlorine Introduction | Chlorine gas, 15–30 °C | Oxidation and completion |

| Quenching | Sodium sulfite solution | Remove excess chlorine |

| Extraction & Purification | Dichloromethane, HCl acidification | Purify and isolate product |

Summary Table of Preparation Methods

Research Findings and Notes

- The chlorosulfonation step is highly sensitive to temperature and reagent concentration; precise control is essential to prevent polysubstitution or ring degradation.

- The one-pot method for related chlorothiophene carboxylic acids demonstrates efficient use of chlorine gas and alkali hydrolysis without intermediate isolation, improving process economy.

- Purification by recrystallization from mixed solvents (ethanol/water) enhances product purity and yield.

- Industrial processes emphasize reactor design and process control to maximize output and minimize hazardous byproducts.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(chlorosulfonyl)-5-methylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of a thiophene scaffold. A plausible route starts with 5-methylthiophene-2-carboxylic acid (CAS 1918-79-2), followed by chlorosulfonation at the 4-position using chlorosulfonic acid under controlled temperatures (0–5°C to avoid over-sulfonation) . Purification via recrystallization or column chromatography is recommended to isolate the product . Optimization includes monitoring reaction progress with TLC and adjusting stoichiometry (e.g., 1.2 equivalents of chlorosulfonic acid) to maximize yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons on the thiophene ring appear as distinct singlets or doublets (δ 6.8–7.5 ppm). The methyl group (C5) resonates near δ 2.5 ppm .

- ¹³C NMR : The carboxylic acid carbon appears at ~170 ppm, while the chlorosulfonyl group’s sulfur-linked carbons are near 125–135 ppm .

- IR : Strong absorption bands for the sulfonyl group (S=O, ~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹; C=O, ~1680 cm⁻¹) .

- Mass Spectrometry : Exact mass (calc. for C₆H₅ClO₄S₂): 234.00205 (observed via high-resolution MS) .

Q. How can researchers mitigate hazards associated with handling the chlorosulfonyl group during synthesis?

- Methodological Answer : The chlorosulfonyl group is moisture-sensitive and corrosive. Use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar). Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Quench excess reagents with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorosulfonation in 5-methylthiophene-2-carboxylic acid?

- Methodological Answer : The methyl group at C5 directs electrophilic substitution to the C4 position via steric and electronic effects. Density functional theory (DFT) calculations suggest that the electron-withdrawing carboxylic acid group at C2 deactivates the ring, favoring sulfonation at the less hindered C4 position. Solvent polarity (e.g., using nitromethane) further stabilizes the transition state .

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chlorosulfonyl moiety acts as a leaving group, enabling nucleophilic displacement with amines or alkoxides. Kinetic studies show that reactivity follows the order: primary amines > secondary amines > alcohols. For example, reaction with piperazine in THF at 60°C yields sulfonamide derivatives, confirmed by ¹H NMR loss of the S–Cl signal .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : The compound hydrolyzes in water to form sulfonic acid derivatives. Stability is enhanced by:

- Storing at –20°C in desiccated form .

- Using aprotic solvents (e.g., DMSO) for stock solutions.

- Buffering solutions to pH 4–6 to slow hydrolysis .

Q. How can computational modeling predict the compound’s potential as a pharmacophore in drug design?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins like cyclooxygenase-2 (COX-2). The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355, while the thiophene ring engages in π-π stacking with hydrophobic pockets . QSAR models correlate substituent electronegativity with anti-inflammatory activity .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous thiophene derivatives: How should researchers validate data?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Cross-validate using differential scanning calorimetry (DSC) and compare with literature (e.g., PubChem, NIST). For example, 5-methylthiophene-2-carboxylic acid melts at 146–150°C , while impurities can depress this by 5–10°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。